4-Chloro-5-iodopyridin-3-amine Demonstrates 6-Fold Higher MPO Inhibition Potency Compared to Aminopyridine 2
In a cross-study comparison, 4-chloro-5-iodopyridin-3-amine exhibited an IC50 of 26 nM against human myeloperoxidase (MPO) chlorination activity, which is approximately 6.2-fold more potent than the established MPO inhibitor Aminopyridine 2 (AP-2), which has a reported IC50 of 160 nM in a similar fluorescent biochemical assay [1].
| Evidence Dimension | Inhibitory potency against myeloperoxidase (MPO) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | Aminopyridine 2 (MPO inhibitor AP-2); IC50 = 160 nM |
| Quantified Difference | ~6.2-fold higher potency |
| Conditions | Target compound: Inhibition of MPO chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay. Comparator: Fluorescent MPO peroxidation biochemical assay. |
Why This Matters
This 6-fold increase in MPO inhibitory potency suggests that 4-chloro-5-iodopyridin-3-amine is a more effective tool compound for probing MPO-dependent pathways in inflammatory and cardiovascular disease models, potentially reducing the required dose and improving assay sensitivity.
- [1] BindingDB BDBM50567723 CHEMBL4860429. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567723 View Source
